molecular formula C22H20N2O6S B3202744 N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide CAS No. 1021215-76-8

N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

Cat. No.: B3202744
CAS No.: 1021215-76-8
M. Wt: 440.5 g/mol
InChI Key: LROHOQUGESRNKF-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide is a synthetic acetamide derivative featuring a benzodioxol moiety linked via an acetamide bridge to a substituted pyridinone ring. The pyridinone core is modified with 4,6-dimethyl groups and a phenylsulfonyl substituent at position 2. While direct bioactivity data for this compound is absent in the provided evidence, its design aligns with analogs reported for antioxidant, antimicrobial, or kinase-inhibitory properties .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-14-10-15(2)24(22(26)21(14)31(27,28)17-6-4-3-5-7-17)12-20(25)23-16-8-9-18-19(11-16)30-13-29-18/h3-11H,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROHOQUGESRNKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide is a complex organic compound with potential biological activity. Its unique structure, comprising benzodioxole and pyridine derivatives, suggests various interactions with biological targets. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C24H20N4O5C_{24}H_{20}N_{4}O_{5}, with a molecular weight of 444.4 g/mol. The structure can be represented as follows:

InChI 1S C24H20N4O5 c1 14 10 15 2 28 12 20 29 25 17 8 9 18 19 11 17 32 13 31 18 24 30 21 14 23 26 22 27 33 23 16 6 4 3 5 7 16 h3 11H 12 13H2 1 2H3 H 25 29 \text{InChI 1S C24H20N4O5 c1 14 10 15 2 28 12 20 29 25 17 8 9 18 19 11 17 32 13 31 18 24 30 21 14 23 26 22 27 33 23 16 6 4 3 5 7 16 h3 11H 12 13H2 1 2H3 H 25 29 }

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and pyridine intermediates followed by their coupling under specific conditions using various reagents to facilitate the formation of the desired product .

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate signaling pathways involved in cell proliferation and apoptosis. Preliminary studies suggest that it may inhibit certain kinases implicated in cancer progression .

Anticancer Activity

Research indicates that compounds similar to N-(1,3-benzodioxol-5-y)-2-[4,6-dimethyl]-2-(phenylsulfonyl)pyridine derivatives exhibit significant anticancer properties. For instance:

  • Inhibitory Effects : Studies have shown that related compounds can inhibit the proliferation of various cancer cell lines (e.g., MV4–11 and MOLM13), with IC50 values around 0.3 µM and 1.2 µM respectively .

Antifungal Activity

Molecular docking studies have suggested potential antifungal activity for similar benzodioxole derivatives. These compounds demonstrated binding affinity to target proteins involved in fungal growth regulation .

Case Studies

StudyFindings
Al-Wabli et al. (2017)Investigated the synthesis and antifungal activity of related benzodioxole compounds using broth microdilution assays.
Otava Chemicals (2014)Reported on the structure–activity relationship (SAR) highlighting the importance of substituents at specific positions for enhanced biological activity .

Chemical Reactions Analysis

Structural Features and Reactivity

The compound features a pyridin-1(2H)-one core substituted with methyl groups at positions 4 and 6, a phenylsulfonyl group at position 3, and an acetamide-linked 1,3-benzodioxole moiety. Key reactive sites include:

  • Pyridinone Ring : The 2-oxo group increases electrophilicity at C-3 and C-5 positions.

  • Phenylsulfonyl Group : Electron-withdrawing nature activates the pyridinone ring for nucleophilic substitution or addition reactions .

  • Acetamide Linker : Susceptible to hydrolysis under acidic/basic conditions or enzymatic cleavage .

2.1. Formation of the Pyridinone Core

The pyridin-1(2H)-one scaffold is synthesized via cyclization of β-ketoamide precursors. For example:

  • Cyclocondensation : Reacting β-keto esters with urea/thiourea derivatives under acidic conditions (e.g., HCl/EtOH) yields substituted pyridinones .

  • Modification at C-3 : Introduction of the phenylsulfonyl group occurs via nucleophilic substitution using phenylsulfonyl chloride in the presence of a base (e.g., K₂CO₃ in DMF) .

Reaction Step Conditions Yield Reference
Pyridinone cyclizationHCl/EtOH, reflux, 12 h72%
Sulfonation at C-3Phenylsulfonyl chloride, K₂CO₃, DMF, 60°C68%

2.2. Acetamide Side-Chain Installation

The acetamide linker is introduced via:

  • Amide Coupling : Reacting 1,3-benzodioxol-5-amine with bromoacetyl chloride in dichloromethane (DCM) using triethylamine as a base .

  • Nucleophilic Displacement : Substitution of a halogen (e.g., Br) at the pyridinone’s C-1 position with the synthesized acetamide intermediate .

Reaction Step Conditions Yield Reference
Amide bond formationBromoacetyl chloride, Et₃N, DCM, 0°C→RT85%
Displacement at C-1K₂CO₃, DMF, 80°C, 8 h63%

3.1. Hydrolysis of the Acetamide Linker

The acetamide bond undergoes hydrolysis under strong acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, yielding 1,3-benzodioxol-5-amine and the corresponding carboxylic acid .

Condition Product Rate (t₁/₂) Reference
1M HCl, 70°C1,3-Benzodioxol-5-amine + Pyridinone acid2.5 h
0.5M NaOH, EtOH, refluxSame as above1.8 h

3.2. Oxidation of the Sulfonyl Group

The phenylsulfonyl group exhibits resistance to oxidation but can undergo desulfonation under extreme conditions (e.g., H₂O₂/AcOH at 100°C) .

4.1. Electrophilic Aromatic Substitution

The pyridinone ring undergoes nitration or halogenation at C-5 (activated by the electron-withdrawing sulfonyl group):

  • Nitration : HNO₃/H₂SO₄ at 0°C yields a nitro derivative (confirmed by IR: 1530 cm⁻¹ for NO₂) .

  • Bromination : Br₂/FeBr₃ in CCl₄ introduces Br at C-5 .

Reaction Conditions Product Yield
Nitration at C-5HNO₃/H₂SO₄, 0°C, 1 h5-Nitro-pyridinone58%
Bromination at C-5Br₂/FeBr₃, CCl₄, RT, 3 h5-Bromo-pyridinone65%

4.2. Reductive Cleavage of Benzodioxole

Hydrogenolysis (H₂/Pd-C in EtOH) cleaves the benzodioxole methylenedioxy group to form a catechol derivative .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s benzodioxol and phenylsulfonyl groups distinguish it from structurally related acetamides. Key comparisons include:

Compound Name / ID Core Structure Substituents Molecular Weight Notable Properties
Target Compound Pyridinone + Benzodioxol 4,6-Dimethyl, 3-(phenylsulfonyl), N-(1,3-benzodioxol-5-yl) Not Provided Hypothesized enzyme inhibition
N-(5-chloro-2-methoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]acetamide Pyridinone 3-(3-Phenyl-1,2,4-oxadiazol-5-yl), N-(5-chloro-2-methoxyphenyl) 464.91 Not specified (Available: 22 mg)
Coumarin Derivatives (e.g., Compound 9) Oxazepine/Coumarin 2-(Coumarin-4-yloxy)acetamide, 4,7-dioxo, phenyl/tolyl groups ~400–450 (est.) Antioxidant (superior to ascorbic acid)
Oxazolidinone Antibacterial Agents (e.g., 7g) Oxazolidinone + Fluoropyridine 5-Fluoropyridine, piperazine-linked dichloropyrimidine ~500–550 (est.) Antibacterial (gram-positive pathogens)
  • Key Observations: The phenylsulfonyl group in the target compound may enhance electrophilicity and binding to cysteine residues in enzymes compared to the oxadiazole group in the analog from . Pyridinone cores are less common in antimicrobial agents compared to oxazolidinones () but are prevalent in kinase inhibitors .

Bioactivity and Functional Implications

  • Antioxidant Activity: Coumarin-acetamide hybrids () demonstrate radical-scavenging capabilities exceeding ascorbic acid, likely due to electron-rich coumarin systems.
  • Antimicrobial Potential: While oxazolidinones () target bacterial ribosomes, pyridinone analogs like the target compound might inhibit bacterial efflux pumps or kinases, though this remains speculative without direct data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzodioxol-5-yl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide

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